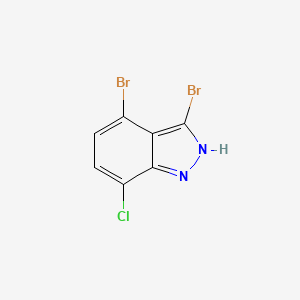
3,4-Dibromo-7-chloro-1H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dibromo-7-chloro-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The presence of bromine and chlorine atoms in the structure of this compound enhances its reactivity and potential for forming various derivatives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-7-chloro-1H-indazole typically involves the bromination and chlorination of indazole derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation. For example, starting with 1H-indazole, bromination can be carried out using bromine in the presence of a catalyst such as iron(III) bromide, followed by chlorination using chlorine gas or a chlorinating agent like thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters, such as temperature and reagent concentration, is crucial for efficient production.
化学反应分析
Types of Reactions
3,4-Dibromo-7-chloro-1H-indazole undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can remove halogen atoms or reduce the indazole ring to form dihydro derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted indazole derivatives with various functional groups.
Oxidation: Formation of indazole oxides or quinone-like structures.
Reduction: Formation of dihydroindazole derivatives or dehalogenated products.
科学研究应用
3,4-Dibromo-7-chloro-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active indazole derivatives.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It may serve as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science for its unique reactivity and functionalization potential.
作用机制
The mechanism of action of 3,4-Dibromo-7-chloro-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The halogen atoms can enhance binding affinity and specificity through halogen bonding or hydrophobic interactions. The indazole ring can participate in π-π stacking interactions with aromatic residues in proteins or nucleic acids, influencing biological activity.
相似化合物的比较
Similar Compounds
7-Bromo-4-chloro-1H-indazole: Another halogenated indazole with similar reactivity but different substitution pattern.
3,4-Dichloro-1H-indazole: Lacks bromine atoms, leading to different reactivity and biological activity.
3,4-Dibromo-1H-indazole:
Uniqueness
3,4-Dibromo-7-chloro-1H-indazole is unique due to the presence of both bromine and chlorine atoms, which provide a distinct combination of reactivity and potential for functionalization. This makes it a valuable compound for developing new derivatives with tailored properties for specific applications.
属性
分子式 |
C7H3Br2ClN2 |
|---|---|
分子量 |
310.37 g/mol |
IUPAC 名称 |
3,4-dibromo-7-chloro-2H-indazole |
InChI |
InChI=1S/C7H3Br2ClN2/c8-3-1-2-4(10)6-5(3)7(9)12-11-6/h1-2H,(H,11,12) |
InChI 键 |
GKZSASXFQLLHME-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C2=NNC(=C2C(=C1)Br)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


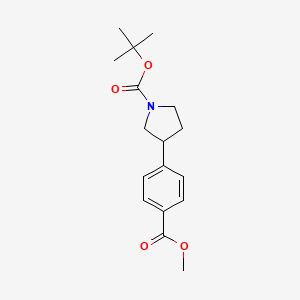
![tert-Butyl 5-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13674192.png)
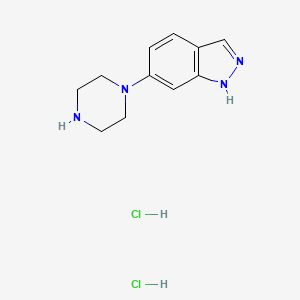

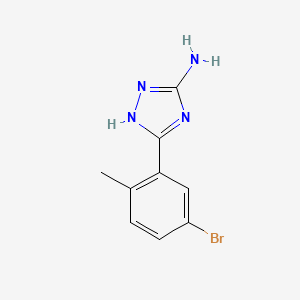
![Methyl 6,8-Difluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13674231.png)
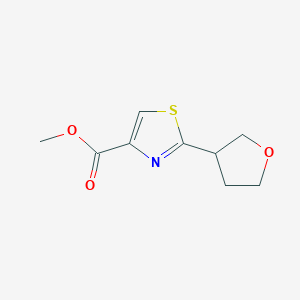
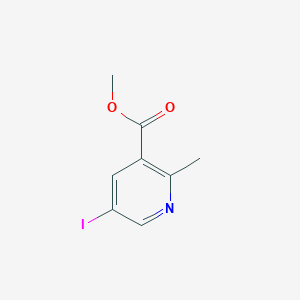
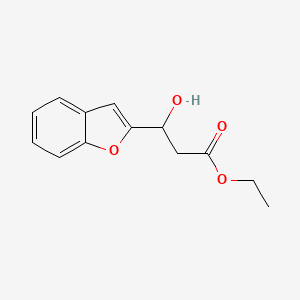

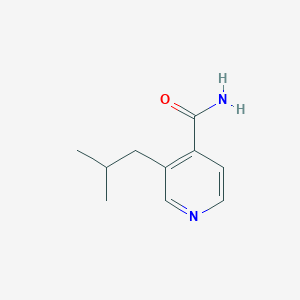
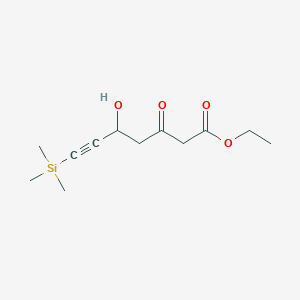
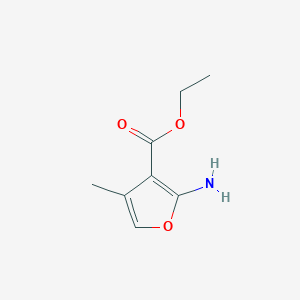
![Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13674273.png)
